(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of colchicine, a well-known tubulin inhibitor.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Another indole derivative with similar bioactive properties.
Benzofuro[3,2-b]indole: A structurally related compound with distinct biological activities.
Uniqueness
(1-methyl-1H-indol-4-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is unique due to its specific structural features and the combination of indole and pyridoindole moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methylindol-4-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C21H19N3O/c1-23-11-9-15-16(6-4-8-20(15)23)21(25)24-12-10-19-17(13-24)14-5-2-3-7-18(14)22-19/h2-9,11,22H,10,12-13H2,1H3 |
InChI Key |
YPNRTPFRKBSLGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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